molecular formula C19H23N3O4 B4306043 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4306043
M. Wt: 357.4 g/mol
InChI Key: HFJJFFPJNFPAAN-UHFFFAOYSA-N
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Description

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable aniline derivative with a diketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

In industrial settings, the production of this compound may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions, often carried out using hydrogen gas in the presence of a metal catalyst, can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinoline core and the attached functional groups.

Scientific Research Applications

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological responses. For example, its interaction with certain enzymes may inhibit their activity, resulting in anti-cancer or anti-inflammatory effects . The exact pathways involved are still under investigation, but they likely involve complex signaling cascades and regulatory mechanisms.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Overall, the unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(dimethylamino)-7,7-dimethyl-4-(4-nitrophenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-19(2)10-15-18(16(23)11-19)14(9-17(24)21(15)20(3)4)12-5-7-13(8-6-12)22(25)26/h5-8,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJJFFPJNFPAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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